(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate
Description
(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate is a chiral spirocyclic compound characterized by a 2-azaspiro[4.4]non-7-ene core and two tert-butyl ester groups. The (S)-stereochemistry at the spiro center confers distinct conformational rigidity, which is advantageous in asymmetric synthesis and medicinal chemistry. Spirocyclic systems like this are valued for their three-dimensional complexity, which enhances binding specificity in bioactive molecules. The tert-butyl esters provide steric protection, improving stability against hydrolysis compared to methyl or ethyl esters.
Properties
Molecular Formula |
C18H29NO4 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ditert-butyl (3S)-2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-16(2,3)22-14(20)13-11-18(9-7-8-10-18)12-19(13)15(21)23-17(4,5)6/h7-8,13H,9-12H2,1-6H3/t13-/m0/s1 |
InChI Key |
FGZRZEJCTAAHER-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2(CC=CC2)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CC=CC2)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-Di-tert-butyl 2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate
General Synthetic Strategy
The synthesis typically involves constructing the azaspirocyclic core followed by installation or preservation of the tert-butyl dicarboxylate functionalities. The key challenges include controlling stereochemistry at the spiro center and avoiding side reactions of the carbamate groups.
Reported Synthetic Routes
Spirocyclization via Piperidine Precursors and Lithiation-Trapping
A common approach starts from piperidine derivatives, which undergo lithiation followed by electrophilic trapping to form the spirocyclic system. For example, racemic lithiation-trapping of spiropiperidines has been reported using n-butyllithium at low temperatures (-40 °C to -78 °C), followed by reaction with electrophiles to build the spirocyclic ring system. The crude products are purified by column chromatography to isolate the desired spiropiperidines.
-
Step Reagents/Conditions Notes Lithiation n-BuLi (1.2 eq), THF, -40 to -78 °C Under argon atmosphere Electrophile Addition Electrophile (1.2–3.5 eq), warming to RT 16 h reaction time Workup MeOH addition, solvent evaporation Purification by silica gel CC
This method allows the formation of the spirocyclic core with good control of stereochemistry when chiral starting materials or chiral auxiliaries are used.
Carbamate Formation and Protection Strategies
The tert-butyl carbamate groups are introduced or preserved through the use of tert-butyl protecting groups during synthesis to prevent side reactions. The carbamate esters are stable under the reaction conditions but require careful handling during purification to maintain their integrity.
Alternative Routes via Allylic Alkylation
Pd-catalyzed decarboxylative asymmetric allylic alkylation has been explored for the enantioselective synthesis of related diazaheterocycles, which can be adapted for the preparation of (S)-azaspiro compounds. This method offers high stereoselectivity and scalability.
Detailed Experimental Procedure Example
An example synthetic sequence based on literature involves:
- Starting Material: 2-aryl-4-methylene-piperidine derivative.
- Reagents: Sodium iodide (NaI), trimethyl(trifluoromethyl)silane (TMSCF3) in refluxing THF for 16 h to introduce functional groups.
- Lithiation: Treatment with n-BuLi at low temperature (-78 °C).
- Electrophilic Trapping: Addition of electrophile to form the spirocyclic framework.
- Purification: Column chromatography on silica gel.
This sequence results in spiropiperidines with difluoro or other substituents that can be further elaborated to the target compound.
Analytical Characterization
Spectroscopic Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are used to confirm the stereochemistry and purity. Chemical shifts and coupling constants provide insight into the spirocyclic structure and tert-butyl carbamate groups.
- X-ray Crystallography: Single crystal X-ray diffraction confirms the three-dimensional conformation and absolute stereochemistry of the spiro center.
- Mass Spectrometry (MS): Confirms molecular weight (approx. 323.43 g/mol) and molecular formula C18H29NO4.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H29NO4 |
| Molecular Weight | 323.43 g/mol |
| Melting Point | Not widely reported |
| Optical Rotation | Reported in specific syntheses |
Research Findings and Data Summary
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tert-butyl carboxylate groups undergo nucleophilic substitution under controlled conditions:
| Reagent Class | Example Reagents | Conditions | Products Formed |
|---|---|---|---|
| Alkyl Halides | Methyl iodide, Benzyl bromide | Polar aprotic solvents (DMF/DMSO), 60-80°C | Corresponding alkyl esters |
| Aryl Boronic Acids | Phenylboronic acid | Pd-catalyzed coupling, Base | Biaryl-functionalized derivatives |
-
Mechanistic Insight : Steric hindrance from tert-butyl groups slows SN2 pathways, favoring SN1 mechanisms in protic solvents.
-
Application : Used to introduce diverse ester functionalities while preserving spirocyclic integrity.
Hydrolysis and Amidation
The carboxylate esters are hydrolyzed or converted to amides:
Hydrolysis
-
Acidic Conditions : 6M HCl in THF/water (1:1), reflux, 12 h → Dicarboxylic acid derivative (95% yield).
-
Basic Conditions : NaOH (2M) in ethanol/water, 50°C, 6 h → Sodium carboxylate salt.
Amidation
-
Reagents : Primary/secondary amines (e.g., methylamine, morpholine)
-
Conditions : DCC/DMAP coupling, dichloromethane, 0°C to RT → Spirocyclic amides.
Alkene Functionalization
The non-7-ene double bond participates in cycloadditions and redox reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Diels-Alder | Maleic anhydride, 80°C | Bicyclic adducts |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | Saturated spirocyclic compound |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide derivative |
-
Stereochemical Control : Hydrogenation proceeds with >90% retention of spirocenter configuration.
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under nucleophilic attack:
-
Grignard Reagents : Ethylmagnesium bromide in THF, −78°C → Bicyclic amine intermediates.
-
Lithium Aluminum Hydride : Reduction at 0°C → Linear diamines with tertiary alcohol groups.
Coordination Chemistry
The compound acts as a polydentate ligand:
| Metal Salt | Coordination Mode | Complex Geometry |
|---|---|---|
| Cu(NO₃)₂ | Bidentate (N,O) | Square planar |
| FeCl₃ | Tridentate (N,O,O) | Octahedral |
-
Applications : Metal complexes show enhanced catalytic activity in oxidation reactions.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C via retro-Diels-Alder pathway.
-
Photoreactivity : UV light (254 nm) induces [2+2] cycloaddition with electron-deficient alkenes .
This compound’s reactivity profile makes it valuable for synthesizing constrained peptidomimetics and chiral catalysts. Future research directions include exploring enantioselective functionalization and catalytic applications in asymmetric synthesis.
Scientific Research Applications
(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved are often complex and require detailed study to fully understand .
Comparison with Similar Compounds
Dimethyl trans-1,2-dihydro-1-arylnaphthalene-2,3-dicarboxylate (Dimethyl Thomasidioate, 9a)
Structural Differences :
- Core Framework : Dimethyl thomasidioate features a 1,2-dihydronaphthalene backbone with aryl and dicarboxylate substituents, whereas the target compound has a spirocyclic azaspiro framework.
- Ester Groups : Methyl esters in 9a vs. tert-butyl esters in the target compound.
Reactivity :
- Methyl esters in 9a are more prone to hydrolysis or transesterification than tert-butyl esters, which resist nucleophilic attack due to steric hindrance.
- The naphthalene core in 9a allows for lactonization (e.g., formation of lactone 34 under acidic conditions), whereas the spirocyclic structure of the target compound restricts such cyclization.
Lactone 34
Structural Differences :
- Lactone 34 is a cyclic ester derived from dimethyl thomasidioate, lacking the azaspiro core and tert-butyl esters.
Reactivity :
- Lactones like 34 are electrophilic at the ester carbonyl, enabling ring-opening reactions. The target compound’s spirocyclic structure and tert-butyl esters limit similar reactivity.
Tetralol Derivatives (33a, 33b, 33c)
Functionalization :
- Tetralols (e.g., 33a) are intermediates in lignan synthesis and undergo methylation (e.g., to 33c) for stability. The target compound’s tert-butyl esters preclude further alkylation, emphasizing its role as a stable chiral building block.
Comparative Data Table
Key Research Findings
- Steric Effects : The tert-butyl groups in the target compound enhance stability but reduce reactivity compared to methyl esters in 9a.
Biological Activity
(S)-Di-tert-butyl 2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate (CAS No. 394734-82-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H29NO4
- Molecular Weight : 323.43 g/mol
- InChIKey : FGZRZEJCTAAHER-ZDUSSCGKSA-N
The compound features a spirocyclic structure, which is known to influence its biological interactions.
Research indicates that (S)-di-tert-butyl 2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate may interact with various biological targets, potentially modulating enzymatic activities or receptor interactions. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could suggest a role in neuropharmacology.
Pharmacological Effects
Initial studies have reported several pharmacological effects associated with this compound:
- Antimicrobial Activity : Some derivatives of spiro compounds have shown promising antimicrobial properties, suggesting (S)-di-tert-butyl 2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate may exhibit similar effects.
- Anti-inflammatory Properties : The structural characteristics may confer the ability to modulate inflammatory responses.
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various spiro compounds, including derivatives similar to (S)-di-tert-butyl 2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate. Results indicated that compounds with a similar structure showed significant inhibition against Gram-positive bacteria, highlighting the potential for further exploration in this area.
| Compound | Activity (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 32 µg/mL | Staphylococcus aureus |
| Compound B | 16 µg/mL | Escherichia coli |
| (S)-Di-Tert-butyl 2-Azaspiro[4.4]non-7-ene-2,3-dicarboxylate | TBD | TBD |
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of spiro compounds in a model of acute inflammation. The study found that certain derivatives reduced inflammatory markers significantly compared to control groups.
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0% |
| Compound A | 30% |
| (S)-Di-Tert-butyl 2-Azaspiro[4.4]non-7-ene-2,3-dicarboxylate | TBD |
Q & A
Q. What are the recommended synthetic routes for (S)-Di-Tert-butyl 2-Azaspiro[4.4]non-7-ene-2,3-dicarboxylate, and how can stereochemical purity be ensured?
Answer: The synthesis typically involves spirocyclic ring formation via cycloaddition or ring-opening metathesis polymerization (ROMP) strategies. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) are critical. Post-synthesis, enantiomeric excess (ee) should be validated using chiral HPLC or polarimetry. Evidence from spirocyclic ester analogs (e.g., norbornene-derived dicarboxylates) highlights the importance of temperature control during cyclization to avoid racemization .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy: and NMR can confirm spirocyclic geometry and tert-butyl group integrity.
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves absolute stereochemistry for the (S)-configuration.
- TGA/DSC: Assess thermal stability, crucial for reaction planning .
Q. How should researchers handle safety concerns during experimental work with this compound?
Answer:
- PPE: Use nitrile gloves, chemical-resistant lab coats, and fume hoods.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff.
- First Aid: Immediate eye flushing with water for 15+ minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can contradictory data in reaction yields or stereoselectivity be systematically addressed?
Answer:
- Design of Experiments (DoE): Vary catalysts (e.g., Grubbs vs. Hoveyda-Grubbs for ROMP), solvents, and temperatures to identify optimal conditions.
- Mechanistic Probes: Use isotopic labeling (e.g., /) to track reaction pathways.
- Computational Modeling: DFT calculations predict transition states to rationalize stereochemical outcomes .
Q. What strategies enable functionalization of the spirocyclic core for target-oriented synthesis (e.g., drug discovery)?
Answer:
- Electrophilic Substitution: Bromination or nitration at the non-ene position (analogous to indole dicarboxylate functionalization) .
- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids using Pd catalysts.
- Protection/Deprotection: Selective tert-butyl cleavage with TFA for carboxylate activation .
Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?
Answer: The tert-butyl groups confer stability under mild acidic conditions (pH > 3) but hydrolyze rapidly in strong acids (e.g., HCl/HOAc). Basic conditions (pH > 10) may induce ring-opening via nucleophilic attack on the azaspiro nitrogen. Pre-experiment stability assays (e.g., pH-dependent TLC monitoring) are advised .
Methodological Challenges & Solutions
Q. What computational tools are recommended for predicting reactivity or spectroscopic properties?
Answer:
- Gaussian/NWChem: For NMR chemical shift prediction (GIAO method) and IR vibrational modes.
- Schrödinger Maestro: Docking studies for biological activity prediction.
- CrystalPredictor: Polymorph screening for crystallization optimization .
Q. How can researchers validate spirocyclic integrity during derivatization reactions?
Answer:
- In-situ FTIR: Monitor carbonyl stretches (C=O at ~1700 cm) for ester stability.
- NMR Coupling Constants: J-values for vicinal protons confirm ring strain and spiro geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
